molecular formula C21H23N3S B1229526 1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea

1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea

Cat. No.: B1229526
M. Wt: 349.5 g/mol
InChI Key: HGJLHHKDLAESDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea is a member of carbazoles.

Scientific Research Applications

Structural and Physico-chemical Analysis

  • Regioselectivity in Cyclization Reactions : Thioureas, including similar structures to 1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea, have been studied for their regioselectivity in cyclization reactions. This involves the use of physical and physico-chemical methods to confirm the structure of synthesized compounds, which is crucial in the development of potential drugs (Perekhoda et al., 2017).

Synthesis and Chemical Characterization

  • Synthesis of Isoxazole Carbazole Derivatives : Reactions involving similar thioureas have led to the synthesis of various isoxazole carbazole derivatives. These processes are significant for the creation of novel compounds with potential biological activity (Martin & Prasad, 2007).

  • Structural Characterization and Quantum Calculations : Thioureas including 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have been structurally characterized using various techniques like FT-IR, Raman, NMR, and mass spectrometry. Quantum chemical calculations provide insights into the electronic structure and geometry of these compounds (Qiao et al., 2017).

Biological and Pharmacological Properties

  • Antimicrobial and Insecticidal Activities : Thiourea derivatives have been evaluated for their antibacterial, antifungal, and insecticidal properties. Studies demonstrate significant activity, highlighting their potential use in medical and agricultural applications (Saeed & Batool, 2007).

  • Anti-HIV and Cytotoxic Studies : Research has been conducted on thiourea derivatives, including their anti-HIV properties and cytotoxicity against cancer cells. This underscores the potential therapeutic applications of such compounds (Bielenica et al., 2017).

  • Electrochromic Properties : Studies on copolymers containing carbazole (a structural component similar to tetrahydro-5H-carbazol) have revealed interesting electrochromic properties, which can be relevant in materials science and engineering (Aydın & Kaya, 2013).

Properties

Molecular Formula

C21H23N3S

Molecular Weight

349.5 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)thiourea

InChI

InChI=1S/C21H23N3S/c1-14-6-2-4-8-18(14)24-21(25)22-13-15-10-11-20-17(12-15)16-7-3-5-9-19(16)23-20/h2,4,6,8,10-12,23H,3,5,7,9,13H2,1H3,(H2,22,24,25)

InChI Key

HGJLHHKDLAESDK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC4=C3CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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